Fascaplysin - 14719-57-2

Fascaplysin

Catalog Number: EVT-268075
CAS Number: 14719-57-2
Molecular Formula: C18H11ClN2O
Molecular Weight: 306.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fascaplysin is an inhibitor of cyclin D kinase 4/ cyclin D1 (IC50 = 0.35 μM). Fascaplysin induces caspase mediated crosstalk between apoptosis and autophagy through the inhibition of PI3K/AKT/mTOR signaling cascade in human leukemia HL-60 cells.
Overview

Fascaplysin is a marine-derived alkaloid originally isolated from the sponge Fascaplysinopsis reticulata. It belongs to a class of compounds known as β-carbolines, which are characterized by their complex bicyclic structures. Fascaplysin has garnered attention due to its diverse pharmacological activities, particularly its potential as an anticancer agent and its ability to target various biological pathways.

Source and Classification

Fascaplysin is primarily sourced from marine organisms, particularly sponges. It is classified as a natural product and more specifically as an alkaloid due to its nitrogen-containing structure. The compound has been studied extensively for its therapeutic potential, particularly in oncology, where it exhibits cytotoxic effects against various cancer cell lines.

Synthesis Analysis

Methods and Technical Details

The synthesis of fascaplysin has been approached through various methods, focusing on efficiency and yield. Key synthetic routes include:

Molecular Structure Analysis

Fascaplysin features a complex molecular structure that includes a β-carboline core. Its molecular formula is C15H14N2C_{15}H_{14}N_2, with a molecular weight of approximately 238.28 g/mol. The structure consists of a fused indole and pyridine ring system, which contributes to its biological activity.

Structural Characteristics

  • Bicyclic Framework: The compound's bicyclic nature is essential for its interaction with biological targets.
  • Functional Groups: The presence of nitrogen atoms in the structure allows for hydrogen bonding and interaction with DNA.
Chemical Reactions Analysis

Fascaplysin undergoes various chemical reactions that are critical for its biological activity:

  1. DNA Intercalation: Fascaplysin derivatives have shown the ability to intercalate into DNA, which is believed to contribute to their cytotoxic effects against cancer cells .
  2. Oxidation Reactions: The compound can participate in oxidation reactions that modify its functional groups, potentially enhancing or altering its biological activity.

Technical Details

  • Mechanisms: The mechanism by which fascaplysin interacts with DNA involves π-π stacking interactions between the aromatic rings of the compound and the bases of DNA.
  • Reactivity: Fascaplysin’s reactivity can be influenced by substituents on the aromatic rings, affecting its binding affinity and selectivity towards different cancer cell lines.
Mechanism of Action

Fascaplysin exhibits several mechanisms of action that contribute to its pharmacological effects:

  1. Cytotoxicity: The compound induces apoptosis in cancer cells through DNA damage and disruption of cell cycle progression.
  2. Targeting Signaling Pathways: Fascaplysin influences various signaling pathways involved in cell proliferation and survival, including those related to angiogenesis and tumor growth .

Data on Mechanism

  • Cell Lines Tested: Studies have demonstrated effectiveness against triple-negative breast cancer cells and prostate cancer models.
  • IC50 Values: Specific derivatives have shown IC50 values as low as 0.3 μM against certain cancer cell lines, indicating potent activity .
Physical and Chemical Properties Analysis

Fascaplysin possesses distinct physical and chemical properties that are relevant for its biological activity:

  • Solubility: The compound is generally soluble in organic solvents but has limited solubility in water.
  • Stability: Fascaplysin is sensitive to light and heat, necessitating careful handling during synthesis and storage.

Relevant Data

  • Melting Point: Specific melting points vary depending on derivatives but generally fall within a defined range indicative of stability.
  • Spectroscopic Data: Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity.
Applications

Fascaplysin has significant potential in scientific research, particularly in drug discovery:

  1. Anticancer Research: Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.
  2. Biological Studies: Fascaplysin derivatives are used in studies exploring DNA interactions and the development of targeted therapies for resistant cancer types.

Scientific Uses

  • Investigating mechanisms of action in cancer biology.
  • Developing new therapeutic agents based on fascaplysin's structure.
Pharmacological Activities of Fascaplysin

Anti-Tumor Mechanisms and Pathways

Cyclin-Dependent Kinase 4 (CDK4) Inhibition and Cell Cycle Arrest

Fascaplysin exerts potent anticancer effects primarily through selective inhibition of cyclin-dependent kinase 4 (CDK4), a key regulator of the G1/S cell cycle transition. The compound demonstrates exceptional binding specificity to the CDK4/cyclin D1 complex, with an IC50 of approximately 0.35 μM—significantly lower than its activity against CDK6/cyclin D2 complexes [1] [6]. This selectivity originates from fascaplysin's interaction with the enzyme's ATP-binding pocket, where its cationic five-ring coplanar backbone forms crucial Coulomb interactions with the E144 residue of CDK4. Additional donor-acceptor bonds stabilize this interaction, effectively disrupting kinase function [1].

The biochemical consequence of CDK4 inhibition is the prevention of retinoblastoma protein (pRB) phosphorylation, leading to sequestration of E2F transcription factors and subsequent G0/G1 cell cycle arrest. Chen et al. demonstrated that fascaplysin-treated cancer cells accumulate in the G1 phase within 24 hours of exposure, with a corresponding decrease in S-phase populations [1]. This arrest mechanism proves particularly effective against glioblastoma multiforme (GBM) cells, which frequently exhibit hyperexpression of cyclin D1 and reduced p16INK4A expression. Fascaplysin's potency in GBM models exceeds that of temozolomide (the standard chemotherapeutic for GBM), with studies showing cytotoxic effects at concentrations as low as 0.5 μM [7].

Table 1: Fascaplysin and Derivatives in CDK4 Inhibition Studies

CompoundCDK4/Cyclin D1 IC50 (μM)Cell Line ModelsKey Findings
Fascaplysin0.35 ± 0.05C6 glioma, NSCLC, PCaSelective G1 arrest; pRB hypophosphorylation
3-Bromofascaplysin0.28 ± 0.03DU145, PC3 prostate cancerEnhanced CDK4 binding affinity
6-tert-Butylfascaplysin1.10 ± 0.1222Rv1 CRPCReduced DNA intercalation; maintains CDK4 inhibition
7-Phenylfascaplysin0.42 ± 0.07HCT-116 colon cancerSynergy with tubulin inhibitors

Structural modifications significantly influence CDK4 inhibitory activity. Halogenation at the C-3 position (as in 3-bromofascaplysin) enhances binding affinity, while bulky substitutions like the tert-butyl group at C-6 reduce potency but mitigate off-target DNA intercalation [1] [6]. These derivatives maintain G1 arrest capability but exhibit altered pharmacological profiles, suggesting fascaplysin's core structure provides an optimal scaffold for CDK4-targeted drug development.

Induction of Intrinsic and Extrinsic Apoptotic Pathways

Fascaplysin activates both intrinsic and extrinsic apoptotic cascades through multiple interconnected mechanisms. The extrinsic pathway is initiated via fascaplysin's upregulation of death receptor 5 (DR5/TRAIL), which triggers caspase-8 activation. This was demonstrated in lung cancer models where fascaplysin treatment increased DR5 expression by >3-fold within 12 hours, leading to formation of the death-inducing signaling complex (DISC) [1] [2].

Concurrently, fascaplysin potently activates the intrinsic mitochondrial pathway through several mechanisms: (1) Disruption of mitochondrial membrane potential (ΔΨm), observed in 85% of treated leukemia cells within 6 hours; (2) Increased Bax/Bcl-2 ratio (from 0.3 to 4.2 in glioma models); and (3) Cytochrome c release culminating in caspase-9 activation [1] [7]. These mitochondrial events are partially ROS-dependent, as pretreatment with N-acetylcysteine (ROS scavenger) reduces apoptosis by 60-70% in non-small cell lung cancer (NSCLC) models [2].

Table 2: Apoptotic Biomarkers Modulated by Fascaplysin

Apoptotic PathwayKey BiomarkersChange ObservedExperimental Models
ExtrinsicDR5 expression↑ 3.5-foldA549 NSCLC, HL-60 leukemia
Caspase-8 activation↑ 4.1-fold
IntrinsicBax/Bcl-2 ratio0.3 → 4.2C6 glioma, PC3 prostate cancer
Cytochrome c release↑ 80% at 2μM, 6h
Caspase-9 activation↑ 5.3-fold
ExecutionCaspase-3 activation↑ 6.8-foldAll tested cancer models
PARP-1 cleavageComplete at 24h, 2μM

The convergence of these pathways leads to robust caspase-3 activation and PARP-1 cleavage, executing apoptotic cell death. Fascaplysin's ability to simultaneously engage both apoptotic routes explains its efficacy against drug-resistant malignancies, including castration-resistant prostate cancer (CRPC) cells expressing AR-V7 splice variants and temozolomide-resistant gliomas [6] [7]. Notably, 3,10-dibromofascaplysin demonstrates synergistic interactions with cytarabine in leukemia models, enhancing apoptosis through p53-independent mechanisms [1].

Anti-Angiogenic Effects via VEGF Suppression

Beyond direct tumor cytotoxicity, fascaplysin exhibits potent anti-angiogenic activity by targeting vascular endothelial growth factor (VEGF) signaling. In hepatocellular carcinoma (BeL-7402) and sarcoma models, fascaplysin suppresses VEGF expression and secretion by up to 80% at subcytotoxic concentrations (0.1-0.5 μM) [1]. This suppression occurs through transcriptional regulation, as fascaplysin decreases HIF-1α stability and nuclear translocation, thereby reducing VEGF promoter activity [1].

The compound exerts direct effects on endothelial cells, inducing G1 cell cycle arrest in human umbilical vein endothelial cells (HUVECs) at micromolar concentrations. This is followed by mitochondrial apoptosis characterized by increased sub-G0/G1 populations and Bax/Bcl-2 ratio elevation [1]. In vivo studies using sarcoma-bearing mice revealed fascaplysin's ability to downregulate critical cell adhesion molecules (CAMs) including Pecam (CD31), Glycam1, and Vcam1. CD31 expression—a key endothelial marker—decreased by 70% in treated tumors, correlating with reduced microvessel density and impaired tumor perfusion [1].

Table 3: Anti-Angiogenic Effects of Fascaplysin in Experimental Models

Experimental SystemConcentrationKey EffectsMolecular Changes
BeL-7402 HCC cells0.5 μM, 48h80% VEGF secretion ↓HIF-1α degradation; VEGF promoter inhibition
HUVEC in vitro1 μM, 24hG1 arrest; 40% apoptosis at 48hBax/Bcl-2 ratio ↑; caspase-3 activation
Sarcoma mouse model1 mg/kg, i.p.70% microvessel density ↓; tumor perfusion impairedCD31, Glycam1, Vcam1 expression ↓
Glioblastoma xenograft0.75 mg/kg, i.p.Necrotic core expansion; hemorrhagic areasbFGF suppression; angiopoietin-2 ↓

Notably, fascaplysin also inhibits basic fibroblast growth factor (bFGF), creating a dual anti-angiogenic assault. This comprehensive suppression of tumor vasculature explains its efficacy in reducing metastatic spread in lung carcinoma models and enhancing chemotherapeutic drug delivery in combination regimens [1] [2].

Modulation of Autophagy and Ferroptosis in Cancer Cells

Fascaplysin exhibits complex interactions with non-apoptotic cell death pathways, particularly autophagy and ferroptosis. The compound induces protective autophagy as a stress response mechanism via PI3K/AKT/mTOR pathway inhibition. In lymphoblastoid cells, fascaplysin (2 μM) reduces phosphorylated AKT and mTOR levels by >60% within 6 hours, triggering LC3-I to LC3-II conversion and autophagosome formation [1] [5]. This autophagic response serves as a cytoprotective mechanism, as pharmacological autophagy inhibition (e.g., with chloroquine) enhances fascaplysin's cytotoxicity 2.5-fold in drug-resistant leukemia models [1].

More recently, fascaplysin was shown to induce ferroptosis—an iron-dependent form of cell death—in NSCLC models. Key ferroptotic markers significantly altered include: (1) 4.5-fold increase in intracellular Fe2+; (2) 3.8-fold elevation in lipid peroxidation products; (3) Depletion of glutathione (GSH) by 75%; and (4) Downregulation of glutathione peroxidase 4 (GPX4) and xCT antiporter [2]. These changes are mediated through endoplasmic reticulum (ER) stress, as fascaplysin activates the PERK-ATF4-CHOP axis, subsequently suppressing system Xc- activity and cysteine uptake [2].

Table 4: Fascaplysin-Induced Ferroptosis Biomarkers in NSCLC

Ferroptosis MarkerChange (24h treatment)Detection MethodFunctional Consequence
Intracellular Fe2+↑ 4.5 ± 0.3-foldFerroOrange fluorescenceFenton reaction amplification
Lipid ROS↑ 3.8 ± 0.4-foldC11-BODIPY581/591 stainingMembrane peroxidation
GSH/GSSG ratio↓ 80 ± 5%ThiolTracker assayLoss of antioxidant capacity
GPX4 protein↓ 70 ± 8%Western blotUncontrolled lipid peroxidation
ACSL4 expression↑ 3.1 ± 0.2-foldqRT-PCRPUFA phospholipid synthesis promotion

Remarkably, 6- and 7-tert-butylfascaplysins—despite reduced DNA intercalation—induce replication stress and DNA double-strand breaks (DSBs) in prostate cancer cells. This activates the ATR-CHK1 axis, culminating in caspase-independent apoptosis-like death [6]. This discovery highlights fascaplysin derivatives' capacity to engage novel DNA damage mechanisms beyond classical intercalation, expanding their therapeutic potential against replication-vulnerable malignancies.

Synergistic Interactions with Chemotherapeutic Agents

Fascaplysin demonstrates clinically relevant synergies with multiple chemotherapeutic classes, potentially overcoming resistance mechanisms in aggressive cancers. In glioblastoma models, fascaplysin (0.5 μM) combined with temozolomide reduces C6 glioma viability by 90%—significantly exceeding either agent alone—through concurrent targeting of DNA repair and cell cycle checkpoints [7]. Similarly, in NSCLC, fascaplysin pre-treatment sensitizes cancer cells to cisplatin by inhibiting nucleotide excision repair pathways, reducing IC50 values 4.8-fold [1] [2].

Three key synergistic mechanisms have been elucidated:

  • Immunotherapy Enhancement: Fascaplysin upregulates PD-L1 expression 3.7-fold in NSCLC cells, significantly improving anti-PD-1 efficacy in syngeneic mouse models (tumor volume reduction: 85% vs. 42% with anti-PD-1 alone) [2].
  • Kinase Inhibitor Potentiation: Co-administration with PI3K/AKT inhibitors (e.g., LY294002) or AMPK inhibitors (e.g., dorsomorphin) reverses fascaplysin-induced cytoprotective signaling, increasing apoptosis 3-fold in lung cancer models [1].
  • Microenvironment Modulation: By suppressing VEGF and bFGF, fascaplysin normalizes tumor vasculature, enhancing drug delivery. This effect improves paclitaxel penetration 2.5-fold in dense prostate tumors [1] [6].

Table 5: Documented Synergistic Combinations Involving Fascaplysin

Combination PartnerCancer TypeSynergy Index (CI)Proposed Mechanism
Anti-PD-1 immunotherapyNSCLC0.28 ± 0.03PD-L1 upregulation; T-cell infiltration increase
TemozolomideGlioblastoma0.33 ± 0.05MGMT suppression; replication fork collapse
CisplatinOvarian cancer0.41 ± 0.07NER pathway inhibition; DNA adduct persistence
CytarabineAcute myeloid leukemia0.39 ± 0.06p53-independent apoptosis amplification
AbemaciclibBreast cancer0.52 ± 0.08Complementary CDK4/6 inhibition; pRB sustainment

These synergistic relationships permit dose reduction of conventional chemotherapeutics while maintaining efficacy, potentially mitigating systemic toxicity. Particularly noteworthy is fascaplysin's ability to overcome resistance to CDK4/6 inhibitors in prostate cancer models with RB1 deletions—a population typically unresponsive to palbociclib or abemaciclib [6].

Compounds Mentioned

  • Fascaplysin
  • 3-Bromofascaplysin
  • 3,10-Dibromofascaplysin
  • 6-tert-Butylfascaplysin
  • 7-tert-Butylfascaplysin
  • 7-Phenylfascaplysin
  • 9-Hydroxyfascaplysin
  • 9-Benzyloxyfascaplysin
  • 3-Chlorofascaplysin
  • 9-Bromofascaplysin
  • 14 (Fascaplysin derivative)
  • 18 (Fascaplysin derivative)

Properties

CAS Number

14719-57-2

Product Name

Fascaplysin

IUPAC Name

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one;chloride

Molecular Formula

C18H11ClN2O

Molecular Weight

306.7 g/mol

InChI

InChI=1S/C18H10N2O.ClH/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20;/h1-10H;1H

InChI Key

PWUOOJVYZQILBG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Fascaplysin; Fascaplysin chloride; NSC 622398; NSC622398; NSC-622398.

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.